Raleukin;AMG-719
Description
Overview of Interleukin-1 System Pathophysiology and Inflammatory Processes
The interleukin-1 (IL-1) family of cytokines are central players in the initiation and propagation of inflammatory responses. nih.govfrontiersin.org This family includes several members, most notably IL-1α and IL-1β, which are potent mediators of inflammation. frontiersin.orgsmw.ch When tissues are damaged or encounter pathogens, these cytokines are released, triggering a cascade of events that constitute the inflammatory response. frontiersin.orgsmw.ch This response is characterized by the classic signs of inflammation: redness, heat, swelling, and pain. smw.ch
IL-1α and IL-1β exert their effects by binding to the interleukin-1 receptor type I (IL-1RI), which is present on the surface of numerous cell types. smw.ch This binding initiates a signaling cascade within the cell, leading to the production of other pro-inflammatory molecules, such as other cytokines and chemokines. smolecule.com This amplification of the inflammatory signal recruits immune cells to the site of injury or infection, a crucial step in the body's defense mechanism. frontiersin.org
However, dysregulation of the IL-1 system can lead to chronic and destructive inflammation, contributing to the pathology of a wide range of diseases. nih.govsmw.ch Elevated levels of IL-1 have been observed in numerous inflammatory conditions, including autoimmune diseases and certain cardiovascular disorders. hopkinsarthritis.orgahajournals.org In these contexts, the persistent activation of the IL-1 pathway drives ongoing tissue damage and contributes to disease symptoms. nih.govhopkinsarthritis.org The body does have natural regulatory mechanisms, such as the endogenous IL-1 receptor antagonist (IL-1Ra), which competes with IL-1 for receptor binding, thereby dampening the inflammatory response. frontiersin.org The balance between pro-inflammatory IL-1 and its antagonist is critical for maintaining tissue homeostasis. frontiersin.org
Raleukin;AMG-719 as a Recombinant Interleukin-1 Receptor Antagonist in Research Contexts
Raleukin (AMG-719) is a laboratory-produced version of the naturally occurring IL-1Ra. smolecule.comglpbio.com Its primary mechanism of action is to competitively inhibit the binding of both IL-1α and IL-1β to the IL-1RI. smolecule.comsmw.ch By occupying the receptor without initiating the downstream signaling cascade, Raleukin effectively blocks the biological activities of IL-1. smolecule.com This blockade leads to a reduction in the production of other inflammatory mediators and a decrease in the infiltration of inflammatory cells. smolecule.com
In academic research, Raleukin serves as a critical tool to investigate the specific role of the IL-1 signaling pathway in various disease models. By observing the effects of blocking this pathway with Raleukin, researchers can elucidate the contribution of IL-1 to the inflammatory processes under investigation. For instance, studies have utilized Raleukin to explore its effects on tumor growth, islet transplantation, and cardiac injury models. selleckchem.comselleckchem.com
Research has demonstrated that Raleukin can inhibit the production of downstream cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), further highlighting its anti-inflammatory properties. smolecule.com Its ability to modulate the immune response has made it a subject of interest in studies focusing on enhancing the efficacy of cancer vaccines and in the context of organ transplantation to mitigate inflammatory responses. smolecule.comabmole.com
Interactive Data Table: Research Findings on Raleukin (AMG-719)
| Research Area | Finding | Reference |
| Immunomodulation | Raleukin enhances tumor growth inhibition in mice when combined with peptide vaccination and β-(1-3),(1-6)-D-glucan. abmole.com | abmole.com |
| Transplantation | In immunodeficient mice, the combination of Raleukin and Etanercept significantly improves the engraftment of marginal mass human islets. glpbio.comabmole.com | glpbio.comabmole.com |
| Inflammatory Gene Expression | In cell cultures of glioblastoma and peripheral blood mononuclear cells stimulated with IL-1β, Raleukin administration significantly reduced the expression of inflammatory cytokines. apexbt.com | apexbt.com |
| Enzyme Inhibition | Raleukin has been shown to inhibit the activity of caspase-1 and caspase-9 with Ki values of 0.201 μM and 0.31 μM, respectively. selleckchem.comselleckchem.com | selleckchem.comselleckchem.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H23N5O7S2 |
|---|---|
Molecular Weight |
509.6 g/mol |
IUPAC Name |
(7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2,2-dimethylpropanoyloxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C20H23N5O7S2/c1-5-9-6-33-16-12(15(27)25(16)13(9)17(28)29)23-14(26)11(10-7-34-19(21)22-10)24-32-8-31-18(30)20(2,3)4/h5,7,12,16H,1,6,8H2,2-4H3,(H2,21,22)(H,23,26)(H,28,29)/b24-11+/t12-,16?/m1/s1 |
InChI Key |
HMLGSIZOMSVISS-JLNJYSSUSA-N |
Isomeric SMILES |
CC(C)(C)C(=O)OCO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2C3N(C2=O)C(=C(CS3)C=C)C(=O)O |
Canonical SMILES |
CC(C)(C)C(=O)OCON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C=C)C(=O)O |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Raleukin;amg 719 Action
Specificity of Interleukin-1 Receptor Antagonism
The anti-inflammatory effects of Raleukin are derived from its specific ability to block the signaling of Interleukin-1. This is achieved by directly competing with IL-1 for its receptor, thereby preventing the initiation of the pro-inflammatory cascade.
Raleukin functions by competitively inhibiting the binding of both Interleukin-1 alpha (IL-1α) and Interleukin-1 beta (IL-1β) to the Interleukin-1 receptor, type I (IL-1RI). europa.euiiarjournals.org Structurally, Raleukin is an analogue of the naturally occurring IL-1Ra, sharing the same amino acid sequence with the addition of a single N-terminal methionine residue. europa.eu This structural similarity allows it to bind with high affinity to IL-1RI. However, unlike IL-1α and IL-1β, the binding of Raleukin to the receptor is a non-productive event. It occupies the receptor binding site without inducing the conformational change necessary for the recruitment of the IL-1 receptor accessory protein (IL-1RAcP). wikipathways.org The formation of the IL-1RI/IL-1RAcP heterodimer is an essential step for signal transduction. wikipathways.org By preventing this association, Raleukin effectively acts as a silent ligand, blocking the receptor and rendering it unresponsive to the presence of IL-1 agonists.
Both IL-1α and IL-1β are potent pro-inflammatory cytokines that mediate a wide range of immune and inflammatory responses. mdpi.com They are considered critical mediators in the pathogenesis of various inflammatory diseases. europa.euiiarjournals.org By competitively binding to IL-1RI, Raleukin neutralizes the biological activity of both IL-1 isoforms. europa.euiiarjournals.org This blockade is crucial as it occurs at the apex of a significant inflammatory cascade. The inhibition prevents the activation of downstream signaling molecules that would otherwise lead to the expression of numerous genes involved in inflammation, such as other cytokines, chemokines, and adhesion molecules.
Competitive Binding Dynamics to the Type I Interleukin-1 Receptor
Downstream Signal Transduction Pathway Modulation
The blockade of the IL-1 receptor by Raleukin initiates a cascade of inhibitory effects on downstream signaling pathways that are pivotal for the inflammatory response. This includes the attenuation of other pro-inflammatory cytokines and the suppression of key intracellular signaling molecules like p38 MAPK and NF-κB.
One of the principal consequences of IL-1 signaling is the induction of other pro-inflammatory cytokines, creating a self-amplifying loop of inflammation. Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) are prominent examples of cytokines whose production is stimulated by IL-1. mdpi.comscielo.org By inhibiting the initial IL-1 signal, Raleukin leads to a significant reduction in the synthesis and secretion of these downstream cytokines. mdpi.comahajournals.org Studies have demonstrated that treatment with Anakinra can lead to a marked decrease in circulating levels of IL-6. mdpi.comnih.gov For instance, in colon-26 adenocarcinoma-bearing mice, a single administration of anakinra inhibited the augmentation of serum IL-6 and led to a subsequent decline of the cytokine. mdpi.com Similarly, in patients with rheumatoid arthritis, treatment with anakinra resulted in a significant reduction in IL-6 levels compared to placebo. nih.gov While TNF-α expression can be influenced by IL-1, some studies have found that anakinra's blockade of IL-1β signaling did not result in a compensatory increase in TNF-α expression. scielo.org
Table 1: Effect of Raleukin (Anakinra) on Interleukin-6 (IL-6) Levels in Research Models
| Study Model | Treatment | Outcome | Reference |
|---|---|---|---|
| Rheumatoid Arthritis Patients | Anakinra (acute administration) | -29% reduction in IL-6 levels compared to baseline. | nih.gov |
| Colon-26 Carcinoma-Bearing Mice | Anakinra (single administration) | Inhibited further increase and caused a 33% decline in serum IL-6 by day 16. | mdpi.com |
| Rats with Bladder Ischemia-Reperfusion | Anakinra | Significantly suppressed the I/R-associated increase of IL-6 in bladder tissue. | ahajournals.org |
The mitogen-activated protein kinase (MAPK) pathways are crucial intracellular signaling cascades involved in cellular responses to a variety of external stimuli, including inflammatory cytokines like IL-1. mdpi.comjneurosci.org The p38 MAPK pathway, in particular, is strongly activated by IL-1 and plays a key role in regulating the production of pro-inflammatory cytokines. nih.govnih.gov Activation of p38 MAPK occurs via phosphorylation. Research has shown that Raleukin (Anakinra) can inhibit this process. In a study involving rat aortic smooth muscle cells (RAOSMCs), treatment with anakinra was found to inhibit the activation of the p38 MAPK pathway. mdpi.com This inhibition of p38 MAPK phosphorylation disrupts the downstream signaling that would normally amplify the inflammatory response, contributing significantly to the anti-inflammatory profile of Raleukin. mdpi.comnih.gov
Nuclear Factor-kappaB (NF-κB) is a pivotal transcription factor that controls the expression of a vast array of genes involved in inflammation, including cytokines, chemokines, and adhesion molecules. nih.govaacrjournals.org In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. aacrjournals.org The IL-1 signaling pathway is a potent activator of NF-κB. wikipathways.org Upon IL-1 binding to its receptor, a signaling cascade is initiated that leads to the phosphorylation and subsequent degradation of IκB, allowing the liberated NF-κB to translocate to the nucleus and initiate gene transcription. nih.gov By blocking the initial IL-1 receptor engagement, Raleukin prevents the activation of this entire cascade. mdpi.com Studies have demonstrated that anakinra treatment inhibits the NF-κB pathway, as evidenced by decreased phosphorylation of the p65 subunit of NF-κB. mdpi.com This suppression of NF-κB nuclear translocation is a core component of Raleukin's mechanism, effectively shutting down a master regulator of the inflammatory gene expression program. mdpi.comresearchgate.net
Compound and Protein Nomenclature
| Name | Type |
| Raleukin; AMG-719; Anakinra | Recombinant Protein, Drug |
| Interleukin-1 (IL-1) | Cytokine Family |
| Interleukin-1 alpha (IL-1α) | Cytokine |
| Interleukin-1 beta (IL-1β) | Cytokine |
| Interleukin-1 Receptor Antagonist (IL-1Ra) | Protein, Cytokine |
| Interleukin-1 Receptor, Type I (IL-1RI) | Protein, Receptor |
| Interleukin-1 Receptor Accessory Protein (IL-1RAcP) | Protein, Co-receptor |
| Interleukin-6 (IL-6) | Cytokine |
| Tumor Necrosis Factor-alpha (TNF-α) | Cytokine |
| p38 Mitogen-Activated Protein Kinase (p38 MAPK) | Protein, Kinase |
| Nuclear Factor-kappaB (NF-κB) | Protein Complex, Transcription Factor |
| p65 (RelA) | Protein, NF-κB Subunit |
| Inhibitor of kappaB (IκB) | Protein Family, Inhibitor |
| Methionine | Amino Acid |
| Escherichia coli | Bacterium |
Inhibition of p38 Mitogen-Activated Protein Kinase Phosphorylation
Influence on Apoptotic and Inflammasome-Related Caspase Activity (Caspase-1 and Caspase-9)
The chemical compound Raleukin (also known as Anakinra and AMG-719) demonstrates a significant influence on the activity of key caspases involved in inflammation and apoptosis, specifically Caspase-1 and Caspase-9. ahajournals.orgselleckchem.com Raleukin is primarily recognized as a recombinant human interleukin-1 receptor antagonist (IL-1Ra), which blocks the pro-inflammatory effects of IL-1. medchemexpress.comnih.govglpbio.com However, research has revealed a direct inhibitory effect on these critical enzymes, expanding its mechanism of action beyond simple receptor blockade.
Detailed in vitro studies have demonstrated that Raleukin directly inhibits the enzymatic activity of both Caspase-1 and Caspase-9. ahajournals.orgnih.gov This inhibition is characterized as a mixed competitive and noncompetitive mechanism. ahajournals.org The inhibitory potency of Raleukin against these caspases has been quantified, with specific inhibition constants (Ki) determined. ahajournals.orgselleckchem.com
A co-immunoprecipitation assay confirmed a physical interaction and binding between Raleukin and both Caspase-1 and Caspase-9. ahajournals.org This direct binding underpins the inhibitory effect observed. In vitro experiments have shown that Raleukin at concentrations of 100 to 900 nmol/L can inhibit the activities of Caspase-1 and Caspase-9 by approximately 50%. ahajournals.org The addition of IL-1Ra–blocking antibodies was found to partially reverse this inhibition of both caspases. ahajournals.org
The influence of Raleukin on Caspase-9 activity is particularly relevant to its anti-apoptotic effects. Caspase-9 is an initiator caspase in the intrinsic apoptotic pathway. In experimental models of acute myocardial infarction, treatment with Raleukin was associated with a significant reduction in cardiomyocyte apoptosis. ahajournals.orgnih.gov This anti-apoptotic effect is, at least in part, attributed to its inhibition of Caspase-9. nih.gov Further studies in models of acute seizures have also shown that Raleukin treatment decreases the levels of Caspase-9, contributing to its neuroprotective effects by inhibiting apoptosis. trdizin.gov.trjournalagent.comeastjmed.org
Caspase-1 is a key inflammatory caspase, responsible for the maturation of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18 within a protein complex known as the inflammasome. frontiersin.orgnih.govrndsystems.com By inhibiting Caspase-1, Raleukin can suppress the inflammatory cascade at a point downstream of the initial inflammatory trigger. ahajournals.orgrndsystems.com While the primary anti-inflammatory action of Raleukin is through competitive antagonism of the IL-1 receptor, its direct inhibition of Caspase-1 provides a complementary mechanism to dampen inflammation. nih.govmdpi.com For instance, in certain cellular contexts, a feedback loop exists where IL-1β can induce further Caspase-1 activation; by blocking the IL-1 receptor, Raleukin can interrupt this amplification loop. frontiersin.orgfrontiersin.org
Interactive Data Tables of Research Findings
Below are tables summarizing the key research findings on the inhibitory action of Raleukin on Caspase-1 and Caspase-9.
Table 1: In Vitro Inhibition of Caspase-1 and Caspase-9 by Raleukin
| Caspase Target | Inhibition Constant (Ki) | Inhibition Type | Experimental Observation | Reference |
| Caspase-1 | 0.201 µM | Mixed competitive and noncompetitive | ~50% inhibition at 100-900 nmol/L. Physical binding confirmed. | ahajournals.orgselleckchem.com |
| Caspase-9 | 0.31 µM | Mixed competitive and noncompetitive | ~50% inhibition at 100-900 nmol/L. Physical binding confirmed. | ahajournals.orgselleckchem.com |
Table 2: Effect of Raleukin on Caspase Activity in Cellular and In Vivo Models
| Model System | Condition | Effect on Caspase Activity | Outcome | Reference |
| Primary rat cardiomyocytes | Simulated ischemia | Inhibition of Caspase-1 and Caspase-9 | Prevention of apoptosis | ahajournals.orgnih.gov |
| Mouse model of acute myocardial infarction | Ischemia | Reduction in cardiomyocyte apoptosis | Amelioration of ventricular remodeling | ahajournals.orgnih.gov |
| Rat model of acute seizure | PTZ-induced seizure | Decreased levels of Caspase-9 | Inhibition of apoptosis | trdizin.gov.trjournalagent.comeastjmed.org |
| Human Müller cells | Hyperglycemia | Reduction in Caspase-1 activity (via IL-1R blockade) | Prevention of Müller cell death | frontiersin.orgfrontiersin.org |
Preclinical Pharmacological Investigations of Raleukin;amg 719
In Vitro Studies and Cellular Responses
Effects on Inflammatory Mediator Release in Epithelial Cell Lines (e.g., Caco-2 Cells)
Studies on the human intestinal epithelial cell line, Caco-2, have provided insights into the anti-inflammatory properties of interleukin-1 receptor antagonists. In Caco-2 cells, the intracellular isoform of IL-1Ra (icIL-1Ra1) has been shown to inhibit the production of key inflammatory mediators, interleukin-6 (IL-6) and interleukin-8 (IL-8), induced by interleukin-1 (IL-1). jci.org This inhibitory effect is mediated through the suppression of the p38 mitogen-activated protein (MAP) kinase and NF-κB signal transduction pathways. jci.org
Furthermore, in a co-culture model designed to mimic intestinal inflammation, the IL-1β receptor antagonist Anakinra (a recombinant form of IL-1Ra) was shown to counteract the increased paracellular permeability of Caco-2 monolayers that was induced by IL-1β secreted from infected immune cells. nih.gov This effect was associated with the prevention of alterations in the junctional localization of the tight junction protein occludin. aai.orgmdpi.com Specifically, Anakinra abolished the increased expression of myosin light chain kinase (MLCK), a key regulator of intestinal permeability, in Caco-2 cells that were co-cultured with infected THP-1 immune cells. nih.gov
While direct studies on Raleukin (AMG-719) in Caco-2 cells are limited, the findings from studies using other forms of IL-1Ra, such as Anakinra and icIL-1Ra1, suggest a potent anti-inflammatory effect on intestinal epithelial cells. This includes the reduction of pro-inflammatory cytokine production and the preservation of intestinal barrier integrity.
Table 1: Effects of IL-1 Receptor Antagonism on Caco-2 Cells
| Condition | Mediator/Parameter Measured | Effect of IL-1Ra/Anakinra | Reference |
|---|---|---|---|
| IL-1 stimulated | IL-6 and IL-8 production | Decreased | jci.org |
| Co-culture with infected THP-1 cells | Paracellular permeability | Abolished increase | nih.gov |
| Co-culture with infected THP-1 cells | MLCK expression | Abolished increase | nih.gov |
| IL-1β stimulation | Occludin junctional localization | Prevented disturbance | aai.orgmdpi.com |
Modulation of Osteoclast Formation by Connective Tissue Fibroblasts (e.g., Periodontal Ligament Fibroblasts)
In the context of periodontal disease, the interplay between periodontal ligament fibroblasts (PDLFs) and osteoclasts is crucial for bone remodeling. Research has shown that Anakinra, the active component of Raleukin, can modulate this process. In co-cultures of PDLFs and peripheral blood mononuclear cells (PBMCs), which contain osteoclast precursors, the addition of IL-1β was found to increase the formation of large, multinucleated osteoclasts. nih.govmdpi.com Anakinra was able to effectively block this IL-1β-mediated increase in osteoclastogenesis. nih.govmdpi.com
Gene expression analysis further elucidated the mechanism of action. IL-1β was shown to increase the expression of the osteoclastogenic marker RANKL (Receptor Activator of Nuclear Factor-κB Ligand) and decrease the expression of its decoy receptor, OPG (Osteoprotegerin), in PDLFs. mdpi.comaai.org This shift in the RANKL/OPG ratio favors osteoclast formation. Anakinra was found to counteract these effects by reducing the IL-1β-induced increase in RANKL expression and upregulating OPG expression, thereby inhibiting osteoclastogenesis. mdpi.comaai.org These findings highlight the potential of Raleukin to mitigate inflammatory bone loss by targeting the molecular signals that drive osteoclast formation.
Table 2: Effect of Anakinra on Gene Expression in Periodontal Ligament Fibroblasts
| Gene | Effect of IL-1β | Effect of Anakinra in the presence of IL-1β | Reference |
|---|---|---|---|
| RANKL | Increased expression | Reduced the IL-1β-induced increase | mdpi.comaai.org |
| OPG | Decreased expression | Upregulated expression | mdpi.comaai.org |
| IL-1β | Increased expression | Reduced the IL-1β-induced increase | mdpi.comaai.org |
In Vivo Studies in Animal Models of Disease
Modulation of Inflammatory Responses and Disease Progression
In a study utilizing apolipoprotein E (ApoE) knockout mice, a well-established model for atherosclerosis, Anakinra demonstrated significant anti-atherosclerotic properties. jci.orgfrontiersin.org Treatment with Anakinra led to a notable reduction in the size of atherosclerotic plaques in the aortic arch of these mice. mdpi.comfrontiersin.org Specifically, at doses of 25 mg/kg and 50 mg/kg, Anakinra reduced the plaque area by 30.6% and 25.2%, respectively. frontiersin.org
Beyond the reduction in plaque size, Anakinra treatment also led to a decrease in macrophage infiltration in the visceral fat of the ApoE knockout mice, as indicated by a trend of lower CD68+ macrophage presence. frontiersin.org This suggests that Raleukin may exert its anti-atherosclerotic effects not only by acting directly on the vasculature but also by modulating inflammation in adipose tissue. While the study showed a reduction in macrophage content, it did not find a significant effect of Anakinra on the collagen content of the plaques. frontiersin.org
Table 3: Anti-Atherosclerotic Effects of Anakinra in ApoE Knockout Mice
| Parameter | Effect of Anakinra | Reference |
|---|---|---|
| Aortic Plaque Size | Reduced by up to 30.6% | frontiersin.org |
| Macrophage Infiltration (CD68+) | Trend of lower infiltration | frontiersin.org |
| Plaque Collagen Content | No significant effect | frontiersin.org |
The neuroprotective potential of Raleukin has been investigated in rodent models of ischemic brain injury. In a rat model of bilateral carotid occlusion, prophylactic administration of Raleukin was shown to prevent the severe decrease in cerebral blood flow that typically follows such an injury. aai.org Specifically, Raleukin prevented the decrease in blood flow approximately threefold in the case of occlusion followed by reperfusion. aai.org This was accompanied by a reduction in neuronal degradation and a weakening of the acidotic shift in the blood flowing from the brain. aai.org
In mouse models of ischemic stroke, high-dose Anakinra has been shown to reduce infarct volume and inflammation. koreascience.krfrontiersin.org In a model of transient middle cerebral artery occlusion (MCAo) in C57BL/6 mice, Anakinra reduced the infarct volume and inflammation. frontiersin.orgkoreamed.org Furthermore, in Balb/c mice subjected to transient MCAo, high-dose Anakinra improved functional deficits. frontiersin.orgkoreamed.org These findings suggest that Raleukin has both cerebroprotective and antihypoxic properties, which are likely mediated through the preservation of cerebral blood flow and the reduction of neuronal damage and inflammation in the ischemic brain. aai.org
Table 4: Cerebroprotective Effects of Raleukin/Anakinra in Ischemic Brain Injury Models
| Animal Model | Parameter | Effect of Raleukin/Anakinra | Reference |
|---|---|---|---|
| Rat (bilateral carotid occlusion) | Cerebral Blood Flow | Prevented decrease by ~3-fold | aai.org |
| Rat (bilateral carotid occlusion) | Neuronal Degradation | Reduced | aai.org |
| Mouse (transient MCAo) | Infarct Volume | Reduced | koreascience.krfrontiersin.org |
| Mouse (transient MCAo) | Inflammation | Reduced | frontiersin.org |
| Mouse (transient MCAo) | Functional Deficits | Improved | frontiersin.orgkoreamed.org |
Effects in Experimental Diabetes Mellitus Models
Raleukin (also known as Anakinra or AMG-719) has been investigated for its potential therapeutic role in diabetes mellitus, owing to the involvement of the pro-inflammatory cytokine interleukin-1 (IL-1) in the pathogenesis of the disease. Research has explored its effects in both Type 1 and Type 2 diabetes models. Clinical investigations have been initiated to assess its impact on disease progression and metabolic parameters. medchemexpress.com
A Phase 1/Phase 2 clinical trial was initiated in March 2008 to study the effects of Raleukin in Type 1 Diabetes Mellitus. medchemexpress.com Furthermore, a Phase 2 trial began in January 2020 to investigate its application in obese individuals with Type 2 Diabetes Mellitus, focusing on inflammation and metabolic disease. medchemexpress.com
Table 1: Clinical Investigations of Raleukin in Diabetes Mellitus
| NCT Number | Condition(s) | Start Date | Phase |
|---|---|---|---|
| NCT00645840 | Type 1 Diabetes Mellitus | March 2008 | Phase 1/Phase 2 |
| NCT04222649 | Diabetes Mellitus Type 2 in Obese, Inflammation, Metabolic Disease | January 13, 2020 | Phase 2 |
Data sourced from clinical trial information. medchemexpress.com
Research in Murine Models of Systemic Inflammatory Conditions (e.g., Still's Disease, Rheumatoid Arthritis)
Raleukin, a recombinant human interleukin-1 receptor antagonist (IL-1Ra), has been extensively studied for its anti-inflammatory properties in various autoimmune and inflammatory diseases. smolecule.comglpbio.com Its mechanism involves blocking the biological activity of interleukin-1 (IL-1), a key cytokine in inflammatory processes. smolecule.com Murine models of systemic inflammatory conditions have been crucial in demonstrating its efficacy.
In the context of adult-onset Still's disease (AOSD) and rheumatoid arthritis (RA), Raleukin has shown significant effectiveness. smolecule.comtargetmol.com Research indicates it is highly effective in managing Still's disease, a condition characterized by excessive inflammation. glpbio.comnih.gov A comprehensive literature review of anti-IL-1 treatments for AOSD found that they result in high rates of full or partial remission, ranging from 91-100%. nih.gov While considered effective in RA, some studies suggest it is inferior to TNF-alpha blocking agents for this particular condition. nih.gov The compound is used in research to study IL-1 blockade in various inflammation models. selleckchem.comselleckchem.com
Table 2: Research Applications of Raleukin in Systemic Inflammatory Conditions
| Condition | Key Research Finding | Reference(s) |
|---|---|---|
| Still's Disease | Demonstrates high efficacy in mitigating inflammation. smolecule.comglpbio.com Remission rates (full or partial) of 91-100% reported with anti-IL-1 therapy. nih.gov | smolecule.comglpbio.comnih.govnih.gov |
| Rheumatoid Arthritis | Used to manage inflammation by blocking IL-1 signaling pathways. smolecule.comtargetmol.com | smolecule.comtargetmol.comnih.gov |
This table summarizes findings from research and literature reviews on the use of Raleukin (Anakinra) in inflammatory disease models.
Immunomodulatory Research Applications
Enhancement of Tumor Growth Inhibition in Synergistic Immunotherapeutic Regimens (e.g., with Peptide Vaccination and Beta-Glucan)
Raleukin has been identified as a potentiator of anti-tumor immune responses in preclinical models. Research has shown that Raleukin enhances tumor growth inhibition in mice that are also receiving a peptide vaccination and treatment with beta-(1-3),(1-6)-D-glucan. glpbio.comtargetmol.commedchemexpress.comabmole.comxcessbio.commusechem.com The proposed mechanism involves the modulation of the tumor microenvironment. By blocking the IL-1 receptor, Raleukin is thought to reduce the production of IL-1-induced interleukin-6 (IL-6), a cytokine that can promote tumor growth. glpbio.com This application is a key area of immunomodulatory research for the compound. smolecule.comselleckchem.com
Table 3: Synergistic Anti-Tumor Regimen Involving Raleukin
| Component | Role in Therapy | Mechanism of Action |
|---|---|---|
| Raleukin (AMG-719) | Enhances tumor growth inhibition | Blocks the IL-1 receptor, reducing pro-tumor inflammatory signals. smolecule.comglpbio.com |
| Peptide Vaccination | Stimulates a tumor-specific immune response | Primes the immune system to recognize and attack cancer cells. |
| Beta-(1-3),(1-6)-D-Glucan | Immunomodulator | Works with the peptide vaccine to enhance the anti-tumor immune response. |
This table outlines the components of a synergistic immunotherapeutic regimen investigated in murine models. glpbio.commedchemexpress.commusechem.com
Potentiation of Islet Engraftment in Immunodeficient Transplantation Models
In the field of transplantation medicine, Raleukin is investigated for its ability to reduce inflammation and improve graft survival. smolecule.com Specifically, preclinical studies have demonstrated its role in improving the outcomes of islet transplantation. selleckchem.com
Research in immunodeficient mice showed that the administration of Raleukin in combination with Etanercept, a TNF-alpha inhibitor, significantly improves the engraftment of marginal mass human islets. glpbio.commedchemexpress.comabmole.comxcessbio.commusechem.com This combined blockade of two key inflammatory cytokines, IL-1β and TNF-α, creates a more favorable environment for the survival and function of the transplanted islet cells. abmole.com
Table 4: Experimental Model for Enhanced Islet Engraftment
| Model | Intervention | Outcome | Reference(s) |
|---|---|---|---|
| Immunodeficient Mice | Transplantation of marginal mass human islets | Substantially improved islet engraftment and survival | glpbio.commedchemexpress.comabmole.comxcessbio.commusechem.comclinisciences.com |
| Combined treatment with Raleukin (Anakinra) and Etanercept |
This table summarizes the findings from a preclinical study on improving islet transplantation outcomes. glpbio.commedchemexpress.comabmole.comxcessbio.commusechem.comclinisciences.com
Biotechnological Production and Characterization of Recombinant Raleukin;amg 719 for Research
Recombinant DNA Technology and Escherichia coli Expression Systems
The production of Raleukin;AMG-719 for research purposes is a prime example of modern biotechnological manufacturing, utilizing recombinant DNA (rDNA) technology with an Escherichia coli (E. coli) expression system. glpbio.comchemicalbook.com This method allows for the large-scale generation of a human protein in a prokaryotic host. Raleukin is a recombinant version of the human interleukin-1 receptor antagonist (IL-1Ra). glpbio.commedkoo.commedchemexpress.com
The process begins with the isolation and cloning of the gene that codes for the human IL-1Ra. chemicalbook.com This gene is then inserted into an expression vector, a small, circular piece of DNA, which is subsequently introduced into E. coli cells. These genetically modified bacteria act as living factories, transcribing and translating the inserted human gene to produce the desired protein. chemicalbook.com
A key modification in the production of this compound is the addition of a single methionine residue at the N-terminus of the protein sequence. chemicalbook.comnih.gov This alteration distinguishes the recombinant protein from the native human IL-1Ra. The E. coli are then cultured in large bioreactors under controlled conditions optimized for high-level protein expression. Following the fermentation process, the bacterial cells are harvested, and the this compound protein is extracted and purified from other bacterial components to yield a highly pure product suitable for research.
Characteristics as a Nonglycosylated Human Protein
This compound is characterized as a recombinant, nonglycosylated form of the human interleukin-1 receptor antagonist (IL-1Ra). glpbio.commedkoo.comhodoodo.commedchemexpress.com The absence of glycosylation is a direct result of its production in E. coli, a prokaryotic organism that lacks the cellular machinery for the post-translational addition of sugar chains (glycosylation) that occurs in human cells. chemicalbook.com
The protein consists of 153 amino acid residues and, as a result of the recombinant production process, features an extra methionine residue at its amino terminus. chemicalbook.comnih.gov Its primary function is to act as a competitive antagonist of the interleukin-1 receptor (IL-1R). medkoo.commedchemexpress.comnih.govebi.ac.uk By binding to the IL-1R, this compound blocks the pro-inflammatory cytokine interleukin-1 (IL-1) from binding and initiating its signaling cascade. chemicalbook.com
The detailed physicochemical properties of this compound are summarized in the table below, based on research findings.
| Property | Value / Description |
| Synonyms | Anakinra, AMG-719 glpbio.comnih.gov |
| Molecule Type | Protein ebi.ac.uk |
| Description | Recombinant, nonglycosylated human interleukin-1 receptor antagonist (IL-1Ra) glpbio.commedkoo.commedchemexpress.comxcessbio.com |
| Molecular Weight | 17,257.66 Da medkoo.com |
| Molecular Formula | C759H1186N208O232S10 medchemexpress.com |
| Amino Acid Count | 153 residues, with an additional N-terminal methionine nih.gov |
| Amino Acid Sequence | MRPSGRKSSKMQAFRIWDVNQKTFYLRNNQLVAGYLQGPNVNLEEKIDVVPIEPHALFLGIHGGKMCLSCVKSGDETRLQLEAVNITDLSENRKQDKRFAFIRSDSGPTTSFESAACPGWFLCTAMEADQPVSLTNMPDEGVMVTKFYFQEDE glpbio.com |
| Elemental Analysis | C: 52.82%, H: 6.93%, N: 16.88%, O: 22.51%, S: 1.86% medkoo.com |
Comparative Preclinical Pharmacology of Raleukin;amg 719
Differentiation from Other Interleukin-1 Targeting Biologics (e.g., Monoclonal Antibodies)
The therapeutic landscape of IL-1 inhibition includes several biologic agents, each with a distinct mechanism of action. Raleukin's identity as a receptor antagonist fundamentally distinguishes it from monoclonal antibodies and soluble decoy receptors that also target the IL-1 pathway. smolecule.comnih.gov
Unlike monoclonal antibodies that selectively bind to and neutralize specific IL-1 cytokines, Raleukin acts at the receptor level. smolecule.comnih.gov This allows it to block the activity of both IL-1α and IL-1β, which share and signal through the same IL-1RI receptor. nih.gov For instance, canakinumab is a human monoclonal antibody that specifically targets and neutralizes IL-1β, leaving IL-1α activity unaffected. smolecule.comnih.gov Similarly, rilonacept is a dimeric fusion protein, acting as a soluble decoy receptor that binds to IL-1β with high affinity, thereby preventing its interaction with cell-surface receptors. nih.gov Another investigational approach involves antibodies that specifically target IL-1α. nih.gov
Raleukin's uniqueness lies in its broad blockade of the IL-1RI, preventing signaling from either major IL-1 agonist. This non-selective approach at the receptor level offers a comprehensive inhibition of the IL-1 pathway, which can be advantageous in conditions where both IL-1α and IL-1β contribute to the pathology. smolecule.comnih.gov
Table 1: Comparison of IL-1 Targeting Biologics
| Feature | Raleukin (Anakinra) | Canakinumab | Rilonacept |
| Drug Class | Recombinant IL-1 Receptor Antagonist | Monoclonal Antibody | Soluble Decoy Receptor (Fusion Protein) |
| Molecular Target | Interleukin-1 Receptor, Type I (IL-1RI) | Interleukin-1β (IL-1β) | Interleukin-1β (IL-1β) |
| Mechanism of Action | Competitively blocks the binding of both IL-1α and IL-1β to IL-1RI. nih.gov | Binds to and neutralizes circulating IL-1β. smolecule.comnih.gov | Binds to circulating IL-1β, acting as a "ligand trap". nih.gov |
| Scope of Inhibition | IL-1α and IL-1β | IL-1β only | Primarily IL-1β |
Relationship and Synergistic Research with Other Cytokine Pathway Modulators (e.g., Tumor Necrosis Factor Inhibitors, Interleukin-6 Receptor Antagonists)
Preclinical research has explored the interplay between Raleukin and other cytokine modulators, revealing potential for synergistic or complementary effects in treating inflammatory conditions. The inflammatory cascade is a complex network, and simultaneous targeting of multiple pathways can offer enhanced therapeutic benefit.
Tumor Necrosis Factor (TNF) Inhibitors: Significant synergistic potential has been demonstrated in preclinical models combining Raleukin with TNF inhibitors, such as etanercept. Etanercept is a fusion protein that inhibits Tumor Necrosis Factor-alpha (TNF-α), another pivotal pro-inflammatory cytokine. smolecule.com In a key preclinical in vivo study using immunodeficient mice, the combined administration of Raleukin and etanercept was investigated for its effect on human islet transplantation. The research found that the dual blockade of IL-1 and TNF-α substantially improved the engraftment of marginal mass human islets, an outcome not achieved to the same degree by either agent alone. glpbio.commedchemexpress.comabmole.com This potentiation suggests that IL-1 and TNF-α play distinct but complementary roles in the inflammatory response that can lead to graft rejection and that their simultaneous inhibition provides a more comprehensive anti-inflammatory effect. abmole.com
Interleukin-6 (IL-6) Receptor Antagonists: The relationship between Raleukin and IL-6 receptor antagonists, such as tocilizumab, is rooted in the cytokine hierarchy. IL-1 is a potent inducer of IL-6 production. glpbio.com By blocking IL-1 signaling, Raleukin can reduce the downstream synthesis of IL-6, thereby dampening this aspect of the inflammatory response. smolecule.comglpbio.com Tocilizumab acts further down this specific cascade by blocking the IL-6 receptor (IL-6R), preventing signaling even in the presence of the IL-6 cytokine. nih.gov
Preclinical studies have shown that Raleukin's ability to enhance tumor growth inhibition in certain cancer models is associated with its capacity to reduce IL-1-induced IL-6 production. glpbio.com While direct preclinical studies of synergistic combination therapy with Raleukin and an IL-6 receptor antagonist are less reported than those with TNF inhibitors, the mechanistic link is clear. A dual-pathway blockade strategy could theoretically offer a more profound anti-inflammatory effect by targeting both an upstream inducer (IL-1) and a key downstream effector (IL-6) of the inflammatory process.
Table 2: Preclinical Research of Raleukin in Combination Therapy
| Combination Agent | Agent Class | Preclinical Model | Key Finding | Citation |
| Etanercept | TNF Inhibitor | Islet autotransplantation in immunodeficient mice | Combined blockade of IL-1β and TNF-α significantly improved the engraftment of marginal mass human islets. | medchemexpress.comabmole.comclinisciences.com |
| Peptide Vaccination and β-glucan | Immunotherapy | Murine tumor model | Raleukin enhanced tumor growth inhibition. | glpbio.commedchemexpress.comabmole.com |
Future Directions and Emerging Research Avenues for Raleukin;amg 719
Exploration of Novel Preclinical Therapeutic Research Areas
Preclinical studies are uncovering the potential of Raleukin;AMG-719 in diverse and critical areas of unmet medical need, extending far beyond its initial indications. Research in oncology, transplantation medicine, and neurology has shown promising results.
Oncology: The tumor microenvironment is often characterized by chronic inflammation, where cytokines like IL-1 play a role in tumor progression, angiogenesis, and metastasis. nih.gov this compound is being investigated as a novel therapeutic agent in cancer treatment. nih.gov Preclinical studies have demonstrated that it can enhance the efficacy of cancer immunotherapies. For instance, in murine models, this compound was shown to augment the tumor growth inhibition effects of peptide vaccinations. medchemexpress.comglpbio.comabmole.com By blocking the IL-1 receptor, the compound is thought to modulate inflammatory responses within the tumor microenvironment, potentially making cancer cells more susceptible to immune attack. smolecule.comglpbio.comnih.gov
Transplantation Medicine: Inflammation is a key factor in graft rejection and poor engraftment outcomes following organ and cell transplantation. This compound has shown potential in mitigating these inflammatory responses. smolecule.com In a significant preclinical study using immunodeficient mice, the combination of this compound with Etanercept, a TNF-α inhibitor, substantially improved the engraftment of marginal mass human islets. medchemexpress.comabmole.comxcessbio.com This suggests a potential role in improving graft survival rates, particularly in challenging transplantation scenarios like islet cell transplantation for diabetes. smolecule.com
Neurological Disorders: Neuroinflammation is a critical component in the pathophysiology of acute brain injuries and neurodegenerative diseases. Studies on animal models have highlighted the cerebroprotective properties of this compound. In rat models of traumatic brain injury (TBI) and ischemic stroke, the compound was found to be effective in restoring motor activity and improving functional recovery of the central nervous system. silae.itresearchgate.net Furthermore, research indicates it can reduce cerebral edema, decrease neurological deficits, and increase survival rates in models of ischemic cerebral circulatory disorders. researchgate.netcsfarmacie.cz
Cardiovascular and Metabolic Diseases: The role of inflammation in cardiovascular disease is well-established, with the "inflammatory hypothesis of atherosclerosis" gaining significant traction. oup.com IL-1 is a key cytokine in this process, and its blockade is a promising therapeutic strategy. oup.comahajournals.orgnih.gov Preclinical and early clinical studies are exploring the use of IL-1 inhibitors in conditions like myocardial infarction and heart failure. oup.comnih.gov Additionally, in a rabbit model of dithizone-induced diabetes, this compound demonstrated significant antioxidant properties, suggesting a potential therapeutic benefit in managing diabetes-related complications where oxidative stress plays a crucial role. nuph.edu.ua
| Therapeutic Research Area | Preclinical Model | Key Research Findings | Reference |
|---|---|---|---|
| Oncology | Murine cancer models | Enhances tumor growth inhibition when combined with peptide vaccination and β-(1-3),(1-6)-D-glucan. | medchemexpress.comglpbio.comabmole.com |
| Transplantation Medicine | Immunodeficient mice with human islet transplants | Substantially improves marginal mass human islet engraftment when combined with Etanercept. | medchemexpress.comabmole.comxcessbio.com |
| Traumatic Brain Injury | Rat model of closed craniocerebral trauma | Restores motor activity, muscle tone, and motor coordination more effectively than the reference drug. | silae.it |
| Cerebral Ischemia | Rat model of bilateral carotid occlusion | Exhibits cerebroprotective properties, increasing survival, and reducing cerebral edema and neurological deficits. | researchgate.netcsfarmacie.cz |
| Diabetes | Rabbit model of dithizone-induced diabetes | Demonstrates a marked antioxidant effect, reducing lipid peroxidation products. | nuph.edu.ua |
Elucidation of Broader Biological Impacts and Molecular Networks
To fully harness the therapeutic potential of this compound, researchers are delving deeper into its biological effects beyond simple receptor blockade. This involves mapping its influence on complex cytokine networks and other molecular pathways.
The primary mechanism of this compound is its competitive binding to the interleukin-1 receptor (IL-1R), which prevents the binding and subsequent signaling of both IL-1α and IL-1β. smolecule.com This direct action has a cascading effect on the inflammatory response. By inhibiting IL-1 signaling, this compound leads to a downstream reduction in the production of other key pro-inflammatory cytokines, notably interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). smolecule.com This modulation of the broader cytokine network is central to its anti-inflammatory effects. smolecule.com
Emerging research indicates that the biological impact of this compound may extend to other molecular pathways. Studies have noted that it can inhibit the activity of caspase-1 and caspase-9. selleckchem.com Caspase-1, also known as IL-1β-converting enzyme (ICE), is the protease responsible for cleaving the inactive precursor of IL-1β into its mature, biologically active form. nih.gov By inhibiting caspase-1, this compound could potentially suppress IL-1β production, adding another layer to its mechanism of action. nih.govselleckchem.com
The cerebroprotective effects observed in preclinical models are believed to stem from a combination of mechanisms, including improved blood supply to the brain, normalization of cerebral metabolism, anti-edematous activity, and the inhibition of apoptosis. silae.itresearchgate.net In metabolic disease models, its impact appears linked to antioxidant effects, where it was shown to reduce the concentration of lipid peroxidation products and enhance the activity of the body's antioxidant defense system. nuph.edu.ua
| Biological Impact | Molecular Mechanism | Downstream Effect | Reference |
|---|---|---|---|
| Anti-inflammatory Action | Competitively blocks the IL-1 receptor (IL-1R). | Inhibits signaling by IL-1α and IL-1β; reduces production of downstream cytokines like IL-6 and TNF-α. | smolecule.com |
| Enzyme Inhibition | Inhibits the activity of caspase-1 and caspase-9. | Potentially reduces the maturation of pro-inflammatory cytokines like IL-1β. | nih.govselleckchem.com |
| Neuroprotection | Improved cerebral blood flow, anti-edematous activity, inhibition of apoptosis. | Restoration of motor activity and reduction of neurological deficits in TBI and ischemia models. | silae.itresearchgate.net |
| Antioxidant Effect | Reduction of lipid peroxidation products and increased activity of the antioxidant system. | Normalization of oxidative stress markers in a diabetes model. | nuph.edu.ua |
Development of Advanced Preclinical Models for Compound Evaluation and Mechanistic Insight
The complexity of the immune system and its role in disease necessitates the use of sophisticated preclinical models to accurately evaluate immunomodulatory agents like this compound. Research is moving beyond simple cell cultures and conventional animal models to embrace platforms that better recapitulate human physiology and pathology.
Humanized mouse models represent a significant advancement for preclinical evaluation. jax.org These are typically immunodeficient mice engrafted with human immune cells or tissues, creating an in vivo environment with a functional human immune system. frontiersin.org Models such as those reconstituted with human peripheral blood mononuclear cells (PBMCs) or hematopoietic stem cells are invaluable for studying the effects of therapeutics that target the human immune system. jax.orgfrontiersin.org For a compound like this compound, these models allow for the study of its interaction with a human cytokine network and its effect on human immune cell function in a systemic context, which is critical for predicting efficacy and understanding complex immune responses like cytokine release syndrome (CRS). jax.org
In addition to in vivo systems, advanced in vitro models are being developed. Organ-on-a-chip technologies, which use microfluidic systems to create 3D representations of human organ function, offer a new frontier for mechanistic studies. tandfonline.com These platforms could be used to assess the specific effects of this compound on different cell types within a tissue-like architecture, providing insights that are not possible with traditional 2D cell cultures.
Q & A
Q. How can researchers validate Raleukin’s immunomodulatory effects in humanized mouse models with reconstituted patient immune systems?
- Methodological Answer : Utilize NSG mice engrafted with patient-derived PBMCs or hematopoietic stem cells (HSCs). Assess immune cell subsets (e.g., Tregs, MDSCs) via flow cytometry and correlate with tumor growth kinetics. Include controls for graft-versus-host disease (GVHD) and validate findings across multiple donors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
